molecular formula C9H6BrFO B3041388 7-Bromo-5-fluoro-3-methyl-1-benzofuran CAS No. 286836-11-1

7-Bromo-5-fluoro-3-methyl-1-benzofuran

Cat. No.: B3041388
CAS No.: 286836-11-1
M. Wt: 229.05 g/mol
InChI Key: ZDQYAGSEQKJBIX-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Heterocycle in Contemporary Organic Synthesis

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent heterocyclic scaffold in the landscape of organic chemistry. rsc.org This structural motif is found in a multitude of natural products and synthetic molecules that exhibit a wide array of physiological and pharmacological properties. nih.gov The inherent biological significance of the benzofuran core has made it an attractive target for drug development and medicinal chemistry research. nih.gov

Benzofuran derivatives are known to possess a diverse range of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov Consequently, the benzofuran nucleus is a fundamental component in numerous clinically approved drugs and serves as a versatile building block for the synthesis of new therapeutic agents. nih.gov Beyond pharmaceuticals, these compounds have found applications in agrochemicals and materials science, highlighting the scaffold's importance as a multifunctional nucleus in modern chemistry. rsc.org The development of novel and efficient synthetic methodologies to construct and functionalize the benzofuran core remains an active and important area of research. jocpr.com

Strategic Importance of Halogenation (Bromine and Fluorine) in Modulating Benzofuran Chemical Properties and Reactivity

Halogenation, the introduction of halogen atoms such as bromine and fluorine onto a molecular scaffold, is a critical strategy in synthetic organic chemistry for modulating the physicochemical properties and reactivity of molecules. In the context of benzofuran chemistry, the addition of bromine and fluorine atoms to the ring system significantly alters its electronic character and biological activity. rsc.org

Halogens are known to influence a molecule's binding affinity with biological targets. This is partly due to their ability to form "halogen bonds," an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, which can enhance interaction with enzymes or receptors. The incorporation of bromine or fluorine onto the benzofuran core has been shown to increase the antimicrobial and anticancer potential of the resulting derivatives. rsc.orgnih.gov

From a synthetic standpoint, halogenated benzofurans are valuable intermediates. The presence of a halogen, particularly bromine, provides a reactive handle for further molecular elaboration through various transition-metal-catalyzed cross-coupling reactions. This allows for the construction of more complex, highly substituted benzofuran structures that would be difficult to access otherwise. The specific placement of halogens on the benzofuran ring is crucial, as their position dictates the regioselectivity of subsequent reactions and is a key determinant of the compound's ultimate biological function. rsc.org

Overview of 7-Bromo-5-fluoro-3-methyl-1-benzofuran within the Context of Functionalized Benzofurans

This compound is a specific, multi-substituted derivative within the larger family of functionalized benzofurans. Its structure is defined by the core benzofuran skeleton, modified with a bromine atom at position 7, a fluorine atom at position 5, and a methyl group at position 3. While this particular compound is not extensively detailed in dedicated research literature, its chemical characteristics can be understood by analyzing its constituent functional groups within the context of established benzofuran chemistry.

The presence of two different halogens, bromine and fluorine, on the benzene portion of the scaffold makes this a di-halogenated benzofuran. The fluorine at C5 and bromine at C7 are strong electron-withdrawing groups that significantly influence the electron density of the aromatic ring, affecting its reactivity towards electrophilic substitution. The bromine atom at the C7 position can also serve as a key site for further synthetic modifications, such as palladium-catalyzed coupling reactions, enabling the synthesis of more complex derivatives. The methyl group at the C3 position on the furan ring also modulates the electronic properties and steric profile of the molecule.

Below are the key chemical details for this compound.

PropertyData
Compound Name This compound
Molecular Formula C₉H₅BrFO
Molecular Weight 229.04 g/mol
Structure A benzofuran ring substituted with bromine at position 7, fluorine at position 5, and a methyl group at position 3.

This compound serves as a representative example of a highly functionalized benzofuran, embodying the strategic use of halogenation and alkylation to create structurally diverse molecules for potential exploration in medicinal chemistry and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-fluoro-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYAGSEQKJBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromo 5 Fluoro 3 Methyl 1 Benzofuran and Analogous Benzofurans

Retrosynthetic Analysis of the 7-Bromo-5-fluoro-3-methyl-1-benzofuran Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that lead to plausible starting materials. The most common strategies for benzofuran (B130515) synthesis involve the formation of the C-O bond between the phenol (B47542) oxygen and the C2 of the furan (B31954) ring, or the C2-C3 bond of the furan ring.

One logical disconnection is at the C(7a)-O bond, which suggests a substituted phenol precursor already bearing the necessary side chain for cyclization. This leads back to an ortho-substituted phenol derivative, such as a 2-bromo-4-fluoro-6-allylphenol or a related species, which can undergo intramolecular cyclization.

Alternatively, a disconnection of the C2-C3 bond points towards a strategy involving the coupling of a suitably substituted phenol with a three-carbon synthon. This approach is common in methods like the Perkin rearrangement or syntheses involving the reaction of phenols with propargyl derivatives.

A third approach involves the construction of the benzene (B151609) ring onto a pre-existing furan, though this is less common. For the specific target, this compound, the most viable retrosynthetic pathways originate from a substituted 2-bromophenol (B46759) or a related phenol derivative, as illustrated in the subsequent sections.

Classical and Modern Approaches for Benzofuran Ring Construction

The construction of the benzofuran ring can be achieved through a variety of classical and modern synthetic methods. These approaches are broadly categorized into cyclization and annulation reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclization and Annulation Reactions for Substituted Benzofurans

Cyclization reactions are a cornerstone of benzofuran synthesis, typically involving the formation of one or two key bonds to complete the heterocyclic ring. These methods can be further classified based on the nature of the bond-forming event.

The intramolecular cyclization of phenols bearing a reactive group at the ortho position is a powerful and widely used strategy for benzofuran synthesis. This approach offers excellent control over the substitution pattern of the resulting benzofuran.

A common precursor for this type of reaction is an ortho-alkenylphenol. For the synthesis of 3-methylbenzofurans, an ortho-allylphenol is an ideal starting material. The cyclization can be promoted by various catalysts and reagents. For instance, palladium-catalyzed oxidative cyclization of o-allylphenols can yield 2-methylbenzofurans sci-hub.se. The reaction proceeds via a Wacker-type mechanism, where the palladium catalyst activates the double bond for nucleophilic attack by the phenolic oxygen.

Another important class of precursors are ortho-alkynylphenols. The intramolecular cyclization of these substrates can be catalyzed by a range of transition metals or even proceed under metal-free basic conditions to afford 2-substituted benzofurans. This method is particularly useful for introducing substituents at the 2-position of the benzofuran ring.

The table below summarizes representative examples of intramolecular cyclization reactions for the synthesis of substituted benzofurans.

Starting MaterialCatalyst/ReagentsProductYield (%)
2-AllylphenolPdCl2, Cu(OAc)2, LiCl, DMF/H2O2-MethylbenzofuranHigh
2-Allyl-4-bromophenolPdCl2, Cu(OAc)2, LiCl, DMF/H2O5-Bromo-2-methylbenzofuranHigh
2-(1-Propynyl)phenolCs2CO3, DMF2,3-Dimethylbenzofuran (B1586527)95%
2-EthynylphenolPd/C, H22-Methylbenzofuran-

This table presents data from analogous reactions and does not represent a direct synthesis of this compound.

Oxidative cyclization has emerged as a powerful tool for the synthesis of benzofurans, often involving the formation of a C-C or C-O bond through an oxidative process. These reactions can be catalyzed by various transition metals, such as palladium and copper.

Palladium-catalyzed oxidative cyclization of o-alkenylphenols is a well-established method. For example, the reaction of o-cinnamyl phenols in the presence of a palladium catalyst and an oxidant like benzoquinone can lead to the formation of 2-benzylbenzofurans. A one-pot sequential synthesis involving the Friedel-Crafts alkylation of phenols with cinnamyl alcohols followed by palladium-catalyzed oxidative annulation has also been developed nih.gov.

Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an alternative metal-free route to 2-arylbenzofurans nih.gov. This reaction utilizes reagents like (diacetoxyiodo)benzene (B116549) in the presence of an oxidizing agent.

The table below illustrates examples of oxidative cyclization reactions for the formation of benzofuran rings.

Starting MaterialCatalyst/ReagentOxidantProductYield (%)
o-Allylphenol derivativePdCl2(C2H4)2BenzoquinoneFunctionalized 2-benzylbenzofuran-
2-HydroxystilbenePhI(OAc)2 (10 mol%)m-Chloroperbenzoic acid2-ArylbenzofuranGood to Excellent
Electron-rich-aryl ketoneFeCl3-Substituted benzofuran-

This table presents data from analogous reactions and does not represent a direct synthesis of this compound.

Copper-catalyzed reactions have gained significant attention for the synthesis of benzofurans due to the low cost and low toxicity of copper catalysts. A notable example is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. This method allows for the synthesis of benzofurans from readily available starting materials. The reaction proceeds through a domino sequence involving the hydration of the C-F bond, followed by an intramolecular annulation nih.govbeilstein-journals.orgbeilstein-journals.org.

The proposed mechanism involves the initial nucleophilic substitution of the fluorine atom by a hydroxide (B78521) ion to form an unstable 2-alkynylphenol intermediate. This intermediate then coordinates with the copper catalyst, leading to an intramolecular addition to the triple bond and subsequent protonolysis to yield the benzofuran product beilstein-journals.org.

The table below provides examples of copper-promoted benzofuran synthesis.

Starting MaterialCatalyst/ReagentsProductYield (%)
(2-(2-Fluorophenyl)ethynyl)benzeneCuI, KOH, H2O, KI, DMSO2-Phenylbenzofuran88%
1-Bromo-2-(2-(2-fluorophenyl)ethynyl)benzeneCuI, KOH, H2O, KI, DMSO2-(2-Bromophenyl)benzofuran-

This table presents data from analogous reactions and does not represent a direct synthesis of this compound.

The Nenitzescu reaction is a classic condensation reaction that traditionally synthesizes 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester wikipedia.org. However, under certain conditions, this reaction can also yield 5-hydroxybenzofurans as byproducts or even as the main products mdpi.com.

The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination. The regioselectivity of the reaction is influenced by the substituents on both the benzoquinone and the enamine. While the formation of benzofurans is not always the primary outcome, the Nenitzescu reaction represents a potential route for the synthesis of certain substituted benzofurans, particularly those with a hydroxyl group at the 5-position. The use of Lewis acids can influence the reaction pathway, and in some cases, lead to the unexpected formation of rearranged benzofuran structures rsc.org.

The table below outlines the general components of the Nenitzescu reaction.

Reactant 1Reactant 2Typical ProductPotential Byproduct
Benzoquinoneβ-Aminocrotonic ester5-Hydroxyindole5-Hydroxybenzofuran
Substituted BenzoquinoneEnamineSubstituted 5-HydroxyindoleSubstituted 5-Hydroxybenzofuran

This table describes the general Nenitzescu reaction and does not represent a direct synthesis of this compound.

Cascade Cyclization Strategies

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules like benzofurans from simple starting materials in a single pot operation. These strategies are prized for their atom economy and for reducing the number of synthetic steps and purification processes.

One approach involves acid- or base-steered cascade processes. For instance, the reaction of 2-acylbenzoic acids with isatoic anhydrides can be directed by the choice of catalyst to produce different heterocyclic cores. rsc.org While not directly forming a simple benzofuran, this illustrates the power of a catalyst to control the outcome of a cascade involving cyclization. rsc.org Radical cascade cyclizations have also emerged as a powerful tool. A single-electron transfer (SET) can initiate a radical cyclization of 2-iodo aryl allenyl ethers, which is then followed by an intermolecular coupling to construct complex benzofuran derivatives.

An efficient cascade cyclization has also been developed for the synthesis of aminobenzofuran spiroindanone derivatives, utilizing ortho-hydroxy α-aminosulfones as key precursors. nih.gov These methods highlight a common theme: the strategic design of a starting material that, under specific conditions, undergoes a programmed sequence of intramolecular events to rapidly build the desired heterocyclic system.

Introduction of the 3-Methyl Group into the Benzofuran System

The incorporation of a methyl group at the C3-position of the benzofuran nucleus is a critical step in the synthesis of the target compound. This feature can be installed either during the ring-forming step or by modification of a pre-formed benzofuran.

A prevalent and direct method for constructing the 3-methyl-1-benzofuran skeleton involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974). acs.org This reaction proceeds via initial O-alkylation of the phenolic hydroxyl group by chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The methyl group from the acetone (B3395972) moiety becomes the 3-methyl group of the benzofuran.

Another strategy involves the reaction of salicylaldehyde (B1680747) p-tosylhydrazones or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones with calcium carbide, in the presence of a cuprous chloride catalyst, which provides methyl-substituted benzofuran rings in good yields.

The table below summarizes a common reaction for introducing the 3-methyl group.

Starting MaterialsReagentsProductKey Feature
o-HydroxyacetophenoneChloroacetone, K₂CO₃2-Acetyl-3-methyl-1-benzofuranForms the 3-methyl benzofuran core directly
Salicylaldehyde p-tosylhydrazoneCalcium Carbide, CuClMethyl-substituted benzofuranUtilizes an acetylene (B1199291) source for ring formation

Regioselective Halogenation Strategies for Bromo- and Fluoro-Substituents

Achieving the precise 7-bromo-5-fluoro substitution pattern on the benzofuran ring requires highly regioselective halogenation methods. The electronic nature of the benzofuran system, which is π-excessive, makes it susceptible to electrophilic substitution, but controlling the position of attack is paramount. nih.gov The strategies can be broadly categorized into direct halogenation of a pre-formed ring and the use of pre-halogenated starting materials.

Direct halogenation involves treating a benzofuran precursor with an electrophilic halogen source. The inherent reactivity of the benzofuran ring typically directs electrophiles to the C2 or C3 positions. However, halogenation of the benzene ring can be achieved under specific conditions or with appropriate directing groups.

N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of benzofurans. acs.org Studies on the bromination of 2,3-dimethylbenzofuran have shown that the reaction can proceed via the formation of an adduct between the halogen and the benzofuran. researchgate.net Depending on the substrate and conditions, this can lead to ring halogenation. researchgate.net For instance, the presence of activating groups like methoxy (B1213986) substituents on the benzene ring can facilitate electrophilic substitution at an ortho position. acs.org Palladium-catalyzed C-H halogenation has also emerged as a powerful tool, using specific ligands to direct the halogen to a particular position on the aromatic core. nih.gov

A more convergent and often more regioselective approach is to construct the benzofuran ring from starting materials that already contain the required halogen atoms. This strategy bypasses the potential for undesired isomers that can arise from direct halogenation of the heterocyclic system.

The synthesis of this compound would logically start from a 2-bromo-4-fluorophenol (B1268413) derivative. A general and powerful method for benzofuran synthesis is the reaction of phenols with α-haloketones. acs.orgnih.gov For the target compound, a 2-bromo-4-fluorophenol could be reacted with chloroacetone. This initial reaction would be followed by an intramolecular cyclization, often promoted by an acid or base, to yield the desired benzofuran core with the halogens already in place. This method offers excellent control over the halogen substitution pattern.

A similar approach involves the reaction between a substituted o-hydroxybenzaldehyde (e.g., 3-bromo-5-fluorosalicylaldehyde) and a suitable C2-synthon, followed by cyclization. For example, the synthesis of cyclobutyl benzofuran-2-yl-ketones has been achieved starting from 2-hydroxy-5-bromobenzaldehyde. organic-chemistry.org

The table below outlines this synthetic logic.

Phenol PrecursorReagentKey StepProduct Feature
2-Bromo-4-fluorophenolChloroacetoneIntramolecular CyclodehydrationIncorporates 5-Bromo and 7-Fluoro substituents
3-Bromo-5-fluorosalicylaldehydeWittig-type reagents / Acetone derivativesRing-closing reactionIncorporates 7-Bromo and 5-Fluoro substituents

A more advanced strategy involves the concurrent formation and halogenation of the aromatic ring system. These protocols build the benzofuran core from non-aromatic precursors, with a halogenation step driving the final aromatization.

One such novel approach is the oxidative haloaromatization of enones. nih.govnih.gov This "non-aromatic pool" strategy provides a modular route to benzofuran-based natural products. nih.govnih.gov Another key method is the electrophilic cyclization of functionally substituted alkynes. For example, the reaction of o-anisole-substituted ynamides with electrophilic halogen sources like I₂, NBS, or NCS leads to 3-halogenated 2-amidobenzofurans. This reaction proceeds via an initial attack of the electrophilic halogen on the alkyne, which triggers the cyclization by the ortho-oxygen atom, followed by aromatization to yield the halogenated benzofuran. This method is highly efficient and proceeds under mild conditions.

Catalytic Systems in the Synthesis of Halogenated Benzofurans

Catalysis is central to the modern synthesis of benzofurans, offering pathways with higher efficiency, selectivity, and functional group tolerance. Various transition metals, including palladium, copper, nickel, and rhodium, have been extensively used. nih.gov

Palladium and Copper: Palladium and copper catalysts are particularly prominent. Sonogashira coupling, catalyzed by both palladium and copper, can be used to couple terminal alkynes with iodophenols, which then undergo intramolecular cyclization to form the benzofuran ring. Palladium catalysts are also crucial for C-H functionalization reactions, including the direct halogenation of the benzofuran core, where the choice of ligand can control regioselectivity. nih.gov

Nickel: Nickel catalysts have been employed for intramolecular nucleophilic addition reactions of aryl halides to ketones, providing a route to benzofuran derivatives. nih.gov

Rhodium: Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons.

Lewis Acids: Lewis acids like iron chloride (FeCl₃) can catalyze the ring-closing reaction of trifluoromethylselenolating reagents with alkynyl benzenes to furnish substituted benzofurans through an intramolecular cyclization.

The table below provides examples of catalytic systems used in relevant benzofuran syntheses.

Catalyst SystemReaction TypeSubstratesSignificance
Pd(PPh₃)₂Cl₂ / CuISonogashira Coupling / CyclizationIodophenols, Terminal AlkynesEfficient construction of the benzofuran ring.
Pd(OAc)₂ with Pyridone LigandC-H HalogenationBenzofuran Precursors, NBS/NCS/NISDirect and regioselective halogenation of the aromatic core. nih.gov
Ni(OTf)₂ / 1,10-phenanthrolineIntramolecular Nucleophilic AdditionAryl Halides, Aryl KetonesForms benzofuran ring via C-O bond formation. nih.gov
FeCl₃Lewis Acid-Promoted CyclizationAlkynyl BenzenesCatalyzes ring-closing to form substituted benzofurans.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are pivotal in the synthesis of benzofurans. nih.gov These catalysts facilitate key bond-forming events, such as cross-coupling and cyclization reactions, which are fundamental to building the benzofuran ring system. Palladium-catalyzed processes, for instance, are widely used for their efficiency and functional group tolerance. A common strategy involves the coupling of ortho-halophenols with terminal alkynes, followed by cyclization. researchgate.net Similarly, copper catalysis is instrumental, often used for C-O bond formation during the ring-closure step. mdpi.com

A plausible and efficient route to this compound involves a palladium and copper co-catalyzed reaction. This would typically start with a suitably substituted phenol, such as 2,4-dibromo-6-fluorophenol, which would undergo a Sonogashira cross-coupling reaction with propyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to yield the final benzofuran product.

The Sonogashira reaction is a robust and versatile cross-coupling method for forming carbon-carbon bonds between aryl halides and terminal alkynes. nih.gov It is a cornerstone in the synthesis of 2- and 2,3-substituted benzofurans. mdpi.com The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (B128534) (TEA), which also serves as the solvent. soton.ac.uk

For the synthesis of this compound, a key step would be the Sonogashira coupling of a dihalogenated phenol with propyne. The regioselectivity of the coupling is crucial; the palladium catalyst preferentially reacts with the more reactive aryl iodide or bromide over a less reactive chloride. In a molecule with multiple bromine atoms, steric and electronic factors would influence which position reacts. The subsequent intramolecular cyclization of the 2-(prop-1-yn-1-yl)phenol intermediate leads to the formation of the benzofuran ring. researchgate.net

Below is a table illustrating typical conditions for Sonogashira coupling reactions used in the synthesis of substituted benzofurans.

Aryl Halide SubstrateAlkyne SubstratePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventYield (%)
2-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF95
2-Bromo-4-chlorophenol1-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF88
2-Iodo-4-fluorophenolPropynePd(OAc)₂ (2)CuI (4)Et₃NAcetonitrile92
2,6-DibromophenolTrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)DIPAToluene85

This table presents representative data for analogous reactions and is intended to illustrate the general conditions and yields for the Sonogashira coupling approach to benzofuran synthesis.

Following the formation of the 2-alkynylphenol intermediate, the final step in constructing the benzofuran ring is an intramolecular cyclization. Copper catalysts are particularly effective for this transformation, which involves the formation of a C-O bond between the phenolic hydroxyl group and the alkyne. nih.gov This cyclization, often referred to as an O-arylation, can proceed through various mechanisms depending on the specific catalyst and conditions used.

In many cases, the cyclization occurs in the same pot as the initial cross-coupling reaction. The choice of catalyst, base, and solvent can influence the efficiency of the ring closure. For example, copper(I) iodide, often already present from the Sonogashira step, can catalyze the cyclization. Other copper sources like copper(II) acetate (B1210297) or copper bromide have also been employed effectively. nih.govrsc.org The reaction typically proceeds via a 5-exo-dig cyclization pathway, which is kinetically and thermodynamically favored.

Metal-Free and Green Chemistry Approaches in Benzofuran Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the development of metal-free reactions and the use of greener solvents and reagents. mdpi.com For benzofuran synthesis, several metal-free approaches have been reported, often utilizing strong bases or acids to promote cyclization. nih.gov

One such strategy involves the reaction of phenols with activated alkynes under basic conditions. While effective for certain substrates, these methods may lack the broad applicability and functional group tolerance of transition metal-catalyzed routes, especially for complex targets like this compound. Another approach employs hypervalent iodine reagents to mediate the oxidative cyclization of ortho-hydroxystilbenes, providing a metal-free alternative for synthesizing 2-arylbenzofurans. nih.gov Electrochemical methods are also emerging as a green alternative, allowing for the synthesis of benzofuran derivatives without the need for chemical catalysts or harsh reagents.

Innovative Synthetic Methodologies

The drive for efficiency and sustainability in organic synthesis has led to the development of innovative strategies like one-pot multicomponent reactions and photochemical methods.

One-Pot and Multicomponent Reactions for Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. mdpi.commdpi.com For the synthesis of this compound, a one-pot Sonogashira coupling followed by intramolecular cyclization is a highly attractive and feasible strategy. nih.gov

In such a procedure, the halophenol, propyne, palladium catalyst, copper co-catalyst, and base are all combined in a suitable solvent. The reaction conditions are optimized to first facilitate the cross-coupling reaction and then promote the subsequent ring closure. Microwave irradiation has been shown to accelerate these one-pot processes, often leading to higher yields and shorter reaction times. nih.gov

The table below provides examples of substrates used in one-pot benzofuran syntheses.

Phenol ComponentAlkyne ComponentCatalyst SystemSolventConditionsYield (%)
o-IodophenolPhenylacetylenePdCl₂(PPh₃)₂/CuITEA80 °C, 12 h90
o-Bromophenol1-PentynePd(OAc)₂/SPhos/CuIDioxane100 °C, 8 h85
2-Bromo-4-methylphenolCyclohexylacetylenePd/C / CuIDMFMW, 120 °C, 30 min92
2-Chlorophenol (B165306)3,3-Dimethyl-1-butynePd(dba)₂/XPhos/CuIToluene110 °C, 24 h78

This table is illustrative of one-pot methodologies for analogous benzofuran syntheses.

Photochemical and Light-Driven Synthesis (e.g., Fluoroalkyl Transfer)

Photochemical reactions offer a unique and powerful tool for organic synthesis, often enabling transformations that are difficult to achieve through traditional thermal methods. Light-driven reactions can proceed under mild conditions and can offer high degrees of selectivity. A metal-free photochemical route for the synthesis of 2-substituted benzofurans has been developed, involving the reaction of 2-chlorophenol derivatives with terminal alkynes. This process proceeds via an aryl cation intermediate, forming both an aryl-C and a C-O bond in a single step. While this method is environmentally appealing, its application to more complex, multi-halogenated substrates like those required for this compound would require further investigation.

Light-driven fluoroalkyl transfer reactions represent a cutting-edge area of synthetic chemistry. These methods typically involve the generation of fluoroalkyl radicals which can then be incorporated into organic molecules. While the direct application of fluoroalkyl transfer to the synthesis of the benzofuran core itself is not a standard approach, photochemical methods could potentially be used for late-stage functionalization of a pre-formed benzofuran ring, although this falls outside the scope of core ring construction.

Strategies Involving Substituent Migration

The direct synthesis of highly substituted benzofurans can be challenging due to steric hindrance and the directing effects of existing substituents on the aromatic ring. To overcome these limitations, strategies involving the migration of a substituent during the course of the reaction have emerged as powerful tools. One of the most notable of these is the charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgrsc.org

Recent research has demonstrated an unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides that proceeds via a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement followed by substituent migration. rsc.orgrsc.orgresearchgate.net This methodology allows for the preparation of a variety of highly substituted benzofurans. elsevierpure.com The reaction is typically facilitated by an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net

The proposed mechanism involves the initial activation of the alkynyl sulfoxide (B87167) by TFAA, followed by a substitution reaction with the phenol. This intermediate then undergoes a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement to form a dearomatized intermediate. rsc.org Subsequent aromatization through ring closure, substituent migration, and deprotonation yields the final substituted benzofuran product. rsc.org The formation of positively charged intermediates in this process enables the migration of an ortho functional group to a neighboring position. tus.ac.jp

This strategy has been successfully applied to the synthesis of various multi-substituted benzofurans. For instance, the reaction of 2,6-dimethylphenol (B121312) with an alkynyl sulfoxide in the presence of TFAA selectively yields the 4,7-dimethyl-substituted benzofuran through a methyl group migration. rsc.org This demonstrates the feasibility of alkyl group migration in constructing the desired substitution pattern. The versatility of this method has been showcased by synthesizing a wide array of benzofurans, including those that are highly and even fully functionalized, often in good yields. tus.ac.jp

While a direct application of this method to synthesize this compound has not been explicitly reported, the principles of this methodology can be extended. A plausible synthetic route could involve a suitably substituted 2,6-dihalo-4-fluorophenol as a starting material. The bromo and another halo substituent at the 2 and 6 positions could potentially direct the cyclization and subsequent migration to achieve the desired 7-bromo-5-fluoro substitution pattern. The methyl group at the 3-position would be introduced from the alkynyl sulfoxide reactant.

Table 1: Examples of Substituent Migration in Benzofuran Synthesis

Starting PhenolMigrating GroupProduct(s)Reference
o-CresolMethylMixture of 7-methyl- and 4-methyl-substituted benzofurans tus.ac.jp
2,6-DimethylphenolMethyl4,7-Dimethyl-substituted benzofuran rsc.org

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Scalability and Process Optimization for the Preparation of this compound

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. For a molecule like this compound, scalability and process optimization would be critical for any potential application.

Key Considerations for Scalability and Optimization:

Starting Material Availability and Cost: The commercial availability and cost of the starting materials, such as a specifically substituted phenol and the required alkynyl sulfoxide, would be a primary concern. The synthesis of these precursors on a large scale would also need to be optimized.

Reagent Selection and Stoichiometry: Reagents like TFAA are corrosive and may be expensive in large quantities. Process optimization would involve minimizing the equivalents of such reagents without compromising reaction efficiency and yield. The use of catalytic systems, where applicable, is highly desirable for large-scale synthesis.

Reaction Conditions:

Temperature: The reaction temperature needs to be carefully controlled to ensure consistent product quality and minimize side reactions. Exothermic reactions require efficient heat management systems on a larger scale.

Solvent: The choice of solvent is crucial. An ideal solvent should be effective for the reaction, have a low environmental impact, be easily recoverable, and have a suitable boiling point for the reaction temperature and subsequent removal. Dichloromethane, while a common laboratory solvent, is often avoided in large-scale production due to environmental and health concerns. Alternative, greener solvents would need to be investigated.

Reaction Time: Optimizing the reaction time is essential to maximize throughput. In-process controls (IPC) using techniques like HPLC or GC can be implemented to monitor the reaction progress and determine the optimal endpoint.

Work-up and Purification:

Quenching and Extraction: The work-up procedure should be designed to be simple, safe, and efficient on a large scale. This includes the choice of quenching agents and extraction solvents.

Purification: Chromatographic purification, which is common in a laboratory setting, is often not feasible for large-scale production due to high solvent consumption and cost. Alternative purification methods such as crystallization, distillation, or trituration would need to be developed and optimized.

Process Safety: A thorough safety assessment of the entire process is mandatory. This includes understanding the thermal stability of intermediates and the final product, potential for runaway reactions, and the safe handling of all chemicals involved.

Waste Management: The environmental impact of the process must be minimized. This involves reducing the generation of waste streams and developing effective methods for their treatment or disposal.

Table 2: Process Optimization Parameters for Benzofuran Synthesis

ParameterLaboratory ScaleIndustrial Scale Considerations
Catalyst High loading may be acceptableMinimize loading, investigate catalyst recycling
Solvent Chlorinated solvents commonUse of greener, recoverable solvents
Temperature Wide range acceptablePrecise control, heat transfer management
Purification ChromatographyCrystallization, distillation, trituration
Monitoring TLC, NMRHPLC, GC, PAT (Process Analytical Technology)

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While specific scale-up data for this compound is not available in the public domain, the general principles of process chemistry for fine chemical and pharmaceutical manufacturing would be applicable. A systematic approach to process optimization, potentially employing Design of Experiments (DoE), would be necessary to identify the critical process parameters and establish a robust and scalable manufacturing process.

Chemical Reactivity and Transformation Pathways of 7 Bromo 5 Fluoro 3 Methyl 1 Benzofuran Analogs

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzofuran (B130515) Core

The benzofuran ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. conicet.gov.ar The position of substitution is directed by the existing substituents on the ring. In the case of 7-bromo-5-fluoro-3-methyl-1-benzofuran, the 3-position is already occupied by a methyl group. Therefore, electrophilic attack is anticipated to occur at other available positions on the benzofuran core, primarily the 2, 4, and 6-positions. The directing effects of the existing substituents—the ortho, para-directing methyl group and the ortho, para-directing but deactivating halogen atoms—will influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and Friedel-Crafts acylation and alkylation. For instance, the bromination of benzofuran and its methyl-substituted derivatives has been shown to yield ring-halogenated products. Nitration of substituted benzofurans, typically using a mixture of nitric and sulfuric acid, has also been reported to proceed, with the position of nitration being highly dependent on the substitution pattern of the starting material. Friedel-Crafts reactions, while feasible, may present challenges with regioselectivity due to the complex interplay of activating and deactivating groups on the benzofuran core.

Electrophilic ReagentExpected Position of SubstitutionRationale
Br₂/FeBr₃ (Bromination)2, 4, or 6The methyl group at C3 directs ortho and para, while the halogens at C5 and C7 also have directing effects. The precise outcome would depend on the reaction conditions.
HNO₃/H₂SO₄ (Nitration)2, 4, or 6Similar to bromination, the regioselectivity will be governed by the combined directing effects of the existing substituents.
RCOCl/AlCl₃ (Acylation)2, 4, or 6Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings. The position of acylation will be influenced by the electronic and steric effects of the substituents.

Nucleophilic Reactions and Functional Group Interconversions on this Compound

While the electron-rich nature of the benzofuran ring makes it less susceptible to nucleophilic aromatic substitution, the presence of halogen atoms provides potential sites for such reactions under specific conditions. The fluorine atom at the 5-position, being more electronegative, could potentially be displaced by a strong nucleophile, although this is generally a challenging transformation on an unactivated aromatic ring.

Functional group interconversions of the substituents on the this compound core offer a versatile approach to diversification. The methyl group at the 3-position can undergo radical halogenation, for example with N-bromosuccinimide (NBS), to introduce a bromine atom, which can then be substituted by a variety of nucleophiles. Additionally, the C2-proton of the benzofuran ring can be deprotonated using a strong base like n-butyllithium to form a lithiated intermediate. This nucleophilic species can then react with a range of electrophiles to introduce substituents at the 2-position. researchgate.net

Cross-Coupling Chemistry Involving the Bromo-Substituent

The bromine atom at the 7-position of the benzofuran core is a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl substituents at the 7-position. tandfonline.comrsc.org

Heck Coupling: The Heck reaction allows for the coupling of the bromo-benzofuran with an alkene to form a new carbon-carbon bond, leading to the introduction of a substituted vinyl group at the 7-position. rsc.orgresearchgate.netacs.org

Sonogashira Coupling: This reaction facilitates the coupling of the bromo-benzofuran with a terminal alkyne, providing a direct route to 7-alkynyl-substituted benzofuran analogs. nih.govproquest.com

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the bromo-benzofuran, offering another efficient method for carbon-carbon bond formation. hpu2.edu.vnresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. rsc.orgrsc.orgresearchgate.net

Cross-Coupling ReactionCoupling PartnerResulting BondTypical Catalyst System
Suzuki-MiyauraBoronic acid/esterC-CPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
HeckAlkeneC-CPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
SonogashiraTerminal alkyneC-C (sp)Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N)
StilleOrganotin reagentC-CPd catalyst (e.g., Pd(PPh₃)₄)
Buchwald-HartwigAmineC-NPd catalyst, Phosphine ligand, Base (e.g., NaOtBu)

Derivatization Strategies for Structural Diversification

Beyond the reactions involving the existing substituents, derivatization of the this compound scaffold can be achieved by functionalizing other positions on the benzofuran ring. As mentioned previously, lithiation at the C2-position followed by quenching with an electrophile is a viable strategy. rsc.org Furthermore, directed metalation, where a directing group guides the deprotonation to a specific position, can be employed for regioselective functionalization. Transition metal-catalyzed C-H activation is another powerful tool for the direct introduction of functional groups at various positions on the benzofuran core, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nsf.govacs.org

The benzofuran scaffold can serve as a starting point for the synthesis of other heterocyclic systems. For example, 3-acylbenzofuran derivatives, which can be synthesized from benzofuran precursors, can be condensed with hydrazine (B178648) hydrate (B1144303) to form pyrazole (B372694) rings. rsc.orgscienceopen.com This transformation allows for the conversion of the benzofuran into a benzofuran-substituted pyrazole. Similarly, the introduction of an azide (B81097) or alkyne functionality onto the benzofuran core, often through the cross-coupling reactions described above, opens up the possibility of using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form 1,2,3-triazole rings. hpu2.edu.vnresearchgate.netresearchgate.net

Rearrangement Reactions and Pericyclic Processes

Rearrangement reactions and pericyclic processes offer unique pathways for the structural modification of the this compound scaffold.

Claisen Rearrangement: The introduction of an allyl ether at a hydroxylated derivative of the benzofuran core would set the stage for a Claisen rearrangement. This acs.orgacs.org-sigmatropic rearrangement would result in the migration of the allyl group from the oxygen to a carbon atom of the benzene (B151609) ring, providing a means to introduce a carbon substituent with concomitant dearomatization and subsequent rearomatization. researchgate.netwikipedia.orgorganic-chemistry.org

Diels-Alder Reaction: The furan (B31954) ring of the benzofuran system can participate in Diels-Alder reactions, acting as a diene. This [4+2] cycloaddition with a suitable dienophile would lead to the formation of a bicyclic adduct, which can then be further transformed into more complex polycyclic structures. The reactivity of the benzofuran in a Diels-Alder reaction is influenced by its substituents, with electron-donating groups on the furan ring generally enhancing its reactivity as a diene. researchgate.netacs.orgrsc.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of 7 Bromo 5 Fluoro 3 Methyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Fluorine Environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Bromo-5-fluoro-3-methyl-1-benzofuran is expected to exhibit distinct signals corresponding to the methyl and aromatic protons. The methyl protons at the C3 position are predicted to appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm. The aromatic region will feature signals for the protons on the benzofuran (B130515) ring system. The H2 proton, located on the furan (B31954) ring, is anticipated to resonate as a singlet or a narrow multiplet around δ 7.5-7.8 ppm. The two remaining aromatic protons on the benzene (B151609) ring, H4 and H6, will show characteristic splitting patterns due to coupling with each other and with the fluorine atom at C5. H6 is expected to appear as a doublet of doublets due to ortho-coupling with H4 and meta-coupling with the fluorine atom. Similarly, H4 will likely be a doublet of doublets resulting from ortho-coupling to H6 and a longer-range coupling to the fluorine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The methyl carbon (C3-CH₃) is expected to have a chemical shift in the range of δ 10-15 ppm. The carbon atoms of the benzofuran core will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant (¹JCF), and its chemical shift will be significantly influenced by the electronegativity of the fluorine atom. The carbon attached to the bromine (C7) will also have a characteristic chemical shift. The remaining carbon signals can be assigned based on predicted chemical shifts and C-F coupling patterns.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this fluorine is influenced by the electronic environment of the aromatic ring. This signal is expected to be a multiplet due to couplings with the neighboring aromatic protons (H4 and H6). The magnitude of these coupling constants can provide further structural confirmation.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃2.35s-
H27.65s-
H47.40ddJ(H4-H6) ≈ 2.5, J(H4-F5) ≈ 9.0
H67.20ddJ(H6-H4) ≈ 2.5, J(H6-F5) ≈ 7.0
¹³C NMR Predicted Chemical Shift (δ, ppm) Predicted ¹JCF (Hz)
CH₃12-
C2145-
C3120-
C3a128-
C4115 (d)²JCF ≈ 25
C5158 (d)¹JCF ≈ 240
C6110 (d)²JCF ≈ 25
C7105-
C7a150 (d)³JCF ≈ 10
¹⁹F NMR Predicted Chemical Shift (δ, ppm) Multiplicity
F5-115m

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the aromatic protons H4 and H6, showing a cross-peak between their respective signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum could show spatial proximity between the methyl protons (C3-CH₃) and the H2 and H4 protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would definitively assign the carbon signals for the methyl group, C2, C4, and C6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include:

The methyl protons to C2, C3, and C3a.

The H2 proton to C3, C3a, and C7a.

The H4 proton to C3a, C5, and C6.

The H6 proton to C4, C5, and C7a.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would likely appear between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O-C stretching of the furan ring is expected to produce a strong band around 1250-1050 cm⁻¹. The C-F and C-Br stretching vibrations will be present in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzofuran ring system would be a prominent feature.

Predicted Vibrational Frequencies:

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch30803080
Methyl C-H stretch29202920
Aromatic C=C stretch1610, 1580, 14701610, 1580
C-O-C stretch12401080
C-F stretch11501150
C-Br stretch650650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₆BrFO), the expected monoisotopic mass is approximately 227.96 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

The fragmentation of benzofuran derivatives often involves the loss of small, stable molecules or radicals. Predicted fragmentation pathways for this compound could include:

Loss of a bromine radical (•Br) from the molecular ion.

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of carbon monoxide (CO) from the furan ring, a common fragmentation for benzofurans.

Subsequent fragmentations of these initial product ions.

Predicted Mass Spectrometry Data:

m/z Proposed Fragment
228/230[C₉H₆BrFO]⁺ (Molecular Ion)
213/215[C₈H₃BrFO]⁺ (Loss of •CH₃)
149[C₉H₆FO]⁺ (Loss of •Br)
121[C₈H₆FO]⁺ (Loss of CO from [C₉H₆FO]⁺)

X-ray Crystallography for Absolute Stereochemistry and Precise Solid-State Structure Determination.

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no experimental crystal structure for this compound is available, predictions can be made based on the structures of similar substituted benzofurans. The benzofuran ring system is expected to be essentially planar. The bond lengths and angles would be influenced by the electronic effects of the bromo, fluoro, and methyl substituents.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of interactions are likely to be significant in the crystal packing:

π-π Stacking: The planar aromatic rings of the benzofuran system could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the oxygen atom of the furan ring or the aromatic π-system.

C-H•••O and C-H•••F Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the oxygen or fluorine atoms as acceptors are also expected to play a role in stabilizing the crystal structure.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is determined by the interplay of intramolecular forces and the energetic favorability of its packing in a crystal lattice. For this compound, a detailed conformational analysis can be inferred from the well-established structures of related benzofuran compounds.

The core of the molecule is the benzofuran ring system, which is an aromatic heterocyclic structure. X-ray crystallographic studies of numerous benzofuran derivatives consistently reveal that the benzofuran unit is essentially planar. This planarity is a consequence of the sp² hybridization of the constituent carbon and oxygen atoms and the delocalization of π-electrons across the fused ring system. For instance, studies on compounds like 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran and 5-bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran have shown that the benzofuran unit maintains a high degree of planarity nih.govnih.gov.

Based on this precedent, it is highly probable that the benzofuran core of this compound is also planar. The substituents—a bromine atom at position 7, a fluorine atom at position 5, and a methyl group at position 3—are directly attached to this rigid scaffold. Due to the planarity of the ring, these substituents will lie in or very close to the plane of the benzofuran system.

Table 1: Predicted Conformational Parameters of this compound

ParameterPredicted ValueRationale
Benzofuran Ring SystemEssentially PlanarBased on consistent X-ray crystallographic data for various substituted benzofurans. Aromaticity and sp² hybridization enforce a planar geometry.
Dihedral Angle (Benzene-Furan)~0°The fused nature of the rings necessitates a coplanar arrangement.
Torsion Angles of SubstituentsMinimalThe bromine, fluorine, and methyl groups are attached to the rigid planar ring, allowing for minimal rotational freedom, with the methyl group's orientation being fixed in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the benzofuran chromophore. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. The benzofuran system contains a conjugated π-system, which gives rise to intense π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The oxygen atom in the furan ring also possesses non-bonding electrons (n-electrons). Consequently, n → π* transitions are also possible. These transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are typically weaker in intensity than π → π* transitions.

The substituents on the benzofuran ring—bromine, fluorine, and methyl—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λmax).

Halogens (Bromo and Fluoro groups): As auxochromes, the lone pairs of electrons on the bromine and fluorine atoms can interact with the π-system of the benzofuran ring through resonance. This interaction can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.

Methyl group: The methyl group is an alkyl group and can cause a small bathochromic shift due to hyperconjugation.

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionExpected Intensity
π → ππ bonding to π antibondingUltraviolet (likely 200-350 nm)High
n → πnon-bonding to π antibondingUltraviolet (longer wavelength than some π → π*)Low

Mechanistic Pathways in the Formation and Transformation of 7 Bromo 5 Fluoro 3 Methyl 1 Benzofuran

Detailed Reaction Mechanisms for Benzofuran (B130515) Ring Assembly

The construction of the 3-methyl-1-benzofuran skeleton of 7-Bromo-5-fluoro-3-methyl-1-benzofuran can be accomplished through several synthetic routes, with the Perkin reaction and related intramolecular cyclizations being prominent examples. byjus.comwikipedia.orglibretexts.org A common and versatile method involves the reaction of a suitably substituted phenol (B47542) with an α-haloketone, followed by a base-catalyzed intramolecular cyclization.

In the context of this compound, a plausible synthetic pathway commences with 2-bromo-4-fluorophenol (B1268413) and chloroacetone (B47974). The reaction typically proceeds in the presence of a base, such as potassium carbonate. nih.gov The mechanism can be delineated into two key stages:

O-alkylation: The reaction is initiated by the deprotonation of the hydroxyl group of 2-bromo-4-fluorophenol by the base, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in an SN2 reaction. This step results in the formation of an intermediate, 1-(2-bromo-4-fluorophenoxy)propan-2-one.

Intramolecular Aldol-type Condensation and Dehydration: The subsequent and crucial step is the intramolecular cyclization of the phenoxypropanone intermediate. The base abstracts an acidic α-proton from the methyl group adjacent to the carbonyl, generating an enolate. This enolate then attacks the aromatic ring at the carbon ortho to the ether linkage. This intramolecular nucleophilic attack is followed by a dehydration step, leading to the formation of the furan (B31954) ring and yielding the final product, this compound.

An alternative, though less common for this specific substitution pattern, could involve a Perkin-like reaction where an aromatic aldehyde condenses with an acid anhydride (B1165640) in the presence of its alkali salt. byjus.comwikipedia.orgiitk.ac.in However, the former method utilizing a substituted phenol and an α-haloketone is generally more direct for achieving the desired 3-methylbenzofuran (B1293835) structure.

Role of Specific Catalysts and Reagents in Directing Regio- and Stereoselectivity

The regioselectivity of the benzofuran ring formation is a critical aspect of the synthesis of this compound, where the bromine and fluorine atoms must be positioned at C7 and C5, respectively.

Role of the Base: The choice of base plays a significant role in the reaction. A moderately strong base like potassium carbonate (K₂CO₃) is often employed. nih.gov Its primary role is to facilitate the deprotonation of the phenol in the initial O-alkylation step and subsequently to promote the formation of the enolate for the intramolecular cyclization. The heterogeneity of K₂CO₃ in many organic solvents can also influence the reaction rate and selectivity. The use of a strong base is generally avoided as it can lead to side reactions, including the decomposition of the starting materials or the product.

Directing Effects of Substituents: The regiochemical outcome of the intramolecular cyclization is largely governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. In the precursor, 1-(2-bromo-4-fluorophenoxy)propan-2-one, the bromine and fluorine atoms exert both inductive and mesomeric effects.

Fluorine (at C4 of the phenol): Being highly electronegative, fluorine has a strong electron-withdrawing inductive effect (-I). It also possesses a moderate electron-donating mesomeric effect (+M) due to its lone pairs.

Bromine (at C2 of the phenol): Bromine also exhibits both -I and +M effects, with the inductive effect generally being stronger.

The intramolecular cyclization involves an electrophilic substitution-type reaction on the aromatic ring by the enolate. The position of the attack is directed by the activating and deactivating nature of the substituents. The ether oxygen is a strong activating group and directs ortho and para. In this case, the cyclization occurs at the carbon atom ortho to the ether linkage. The presence of the bromine atom at the other ortho position sterically and electronically disfavors attack at that site, thus ensuring the regioselective formation of the 7-bromo isomer.

Stereoselectivity: As the 3-position of the benzofuran ring is substituted with a methyl group and C2 is unsubstituted, the formation of stereoisomers is not a concern in the final product. The key is the regioselective formation of the bond between C3a and C3 of the benzofuran nucleus.

Identification and Characterization of Key Intermediates and Transition States

The direct experimental observation and characterization of intermediates and transition states in rapid organic reactions are often challenging. However, their existence and structure can be inferred from mechanistic studies and supported by computational chemistry, such as Density Functional Theory (DFT) calculations. researchgate.net

Key Intermediates:

2-Bromo-4-fluorophenoxide: This is the initial reactive intermediate formed upon deprotonation of 2-bromo-4-fluorophenol by the base. Its formation is crucial for the subsequent nucleophilic attack on chloroacetone. It can be characterized spectroscopically in solution under appropriate conditions.

1-(2-Bromo-4-fluorophenoxy)propan-2-one: This is a stable intermediate that can often be isolated and characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Enolate of 1-(2-Bromo-4-fluorophenoxy)propan-2-one: This is a transient intermediate formed by the action of the base on the phenoxypropanone. Its formation is the rate-determining step for the cyclization. Its presence is typically inferred from kinetic studies and isotopic labeling experiments.

Transition States:

Computational studies on similar benzofuran syntheses suggest the nature of the transition states involved. researchgate.net

Transition State of O-alkylation (TS1): This transition state corresponds to the SN2 reaction between the phenoxide and chloroacetone. It would feature a partially formed C-O bond and a partially broken C-Cl bond.

Transition State of Intramolecular Cyclization (TS2): This is the transition state for the intramolecular attack of the enolate on the aromatic ring. It would be a highly ordered, cyclic transition state where the new C-C bond is partially formed. The geometry and energy of this transition state are critical in determining the regioselectivity of the reaction. The electronic effects of the bromo and fluoro substituents would significantly influence the stability of this transition state, favoring the formation of the desired 7-bromo-5-fluoro isomer.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic Control vs. Thermodynamic Control:

In many organic reactions, the distribution of products can be determined by whether the reaction is under kinetic or thermodynamic control. researchgate.net

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. researchgate.net

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible, allowing for the equilibration of products. In this case, the major product will be the most stable one. researchgate.net

Kinetic and Thermodynamic Data:

Data Table: Plausible Reaction Steps and Their Characteristics

StepReactantsReagents/CatalystsIntermediate/ProductType of ControlKey Factors Influencing Rate and Selectivity
1. O-Alkylation 2-Bromo-4-fluorophenol, ChloroacetoneK₂CO₃1-(2-Bromo-4-fluorophenoxy)propan-2-oneKineticNucleophilicity of the phenoxide, electrophilicity of chloroacetone, solvent polarity.
2. Intramolecular Cyclization 1-(2-Bromo-4-fluorophenoxy)propan-2-oneK₂CO₃This compoundThermodynamicStability of the enolate, electronic and steric effects of substituents on the aromatic ring, reaction temperature.

Synthetic Utility and Advanced Applications in Organic Chemistry

7-Bromo-5-fluoro-3-methyl-1-benzofuran as a Versatile Building Block in Complex Organic Synthesis

The synthetic value of this compound is primarily anchored in the reactivity of the carbon-bromine bond at the 7-position. This site serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The bromine atom allows this benzofuran (B130515) derivative to participate as an electrophilic partner in numerous coupling reactions. For instance, in Suzuki-Miyaura coupling, it can react with various organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups. Similarly, it is a suitable substrate for Heck and Sonogashira reactions, enabling the installation of alkenyl and alkynyl moieties, respectively. Buchwald-Hartwig amination reactions can also be employed to form carbon-nitrogen bonds, introducing diverse amine functionalities.

The fluorine atom at the 5-position and the methyl group at the 3-position exert significant electronic and steric influence on the reactivity of the molecule. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the aromatic system, potentially influencing the rates and regioselectivity of synthetic transformations. The methyl group can provide steric hindrance that may direct reactions to other positions or influence the conformational preferences of the final products.

Below is an interactive table summarizing potential cross-coupling reactions utilizing this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting BondPotential Product Class
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄ / BaseC-C7-Aryl-5-fluoro-3-methyl-1-benzofurans
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / BaseC-C7-Alkenyl-5-fluoro-3-methyl-1-benzofurans
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseC-C7-Alkynyl-5-fluoro-3-methyl-1-benzofurans
Buchwald-Hartwig AminationAmine (e.g., Aniline)Pd₂(dba)₃ / Ligand / BaseC-N7-Amino-5-fluoro-3-methyl-1-benzofurans
Stille CouplingOrganostannanePd(PPh₃)₄C-C7-Aryl/Alkenyl-5-fluoro-3-methyl-1-benzofurans

These transformations underscore the role of this compound as a key intermediate, providing a clear pathway to a diverse range of substituted benzofuran derivatives for further investigation in medicinal chemistry and materials science.

Applications in the Construction of Diverse Heterocyclic Systems

Beyond simple substitution, this compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. The strategic placement of the bromine atom allows for annulation reactions, where new rings are built onto the existing benzofuran core.

One common strategy involves the conversion of the bromo-substituent into a more reactive organometallic species, such as an organolithium or Grignard reagent. This intermediate can then react with a variety of difunctional electrophiles to forge new heterocyclic rings. For example, reaction with a dihalide or a compound containing both a leaving group and a carbonyl could lead to the formation of five- or six-membered rings fused to the benzofuran system.

Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions. If a suitable nucleophilic side chain is first installed at an adjacent position (e.g., via a preceding cross-coupling reaction), an intramolecular Heck or Buchwald-Hartwig reaction could be triggered to form a new fused ring system. The unique substitution pattern of the starting material can be exploited to direct the regiochemical outcome of these cyclizations, leading to novel and complex polycyclic aromatic structures that are often difficult to access through other synthetic routes. The development of such fused systems is of high interest, as they are common motifs in biologically active natural products and functional materials. nih.gov

Exploration of this compound in the Development of Chemical Probes

Chemical probes are essential tools for studying biological systems, and fluorescent probes are particularly valuable for their use in cellular imaging. The benzofuran core itself possesses inherent fluorescent properties, making its derivatives attractive candidates for the development of such probes. nih.gov The utility of this compound in this context lies in its potential to serve as a modifiable fluorophore.

The core structure can function as the fluorescent reporter, while the bromine atom at the 7-position acts as a convenient attachment point for linkers or bioreactive moieties. Through cross-coupling reactions, functionalities capable of specifically interacting with or binding to biological targets like proteins or nucleic acids can be introduced. For example, a linker terminating in an azide (B81097) or alkyne could be installed, allowing for subsequent "click" chemistry conjugation to a biomolecule.

The fluorine substituent at the 5-position can also play a crucial role by fine-tuning the photophysical properties of the benzofuran fluorophore. Halogen atoms are known to influence absorption and emission wavelengths, quantum yields, and lifetimes of fluorescent molecules. Therefore, the specific substitution pattern of this compound provides a template that can be systematically modified to optimize its performance as a fluorescent chemical probe for specific biological applications. nih.gov

Potential Utility in Materials Science Research, Including Organic Electronics

The field of materials science, particularly organic electronics, relies on the design and synthesis of novel π-conjugated molecules for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzofuran derivatives have emerged as important structural motifs for such organic materials. nih.govrsc.org

This compound can be envisioned as a key monomer or building block for the synthesis of advanced organic electronic materials. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille polycondensation, allowing for the creation of well-defined conjugated polymers where the benzofuran unit is incorporated into the polymer backbone.

The substituents on the benzofuran ring are critical for tuning the properties of the resulting materials. The fluorine atom, with its high electronegativity, can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is a common strategy for improving the electron-transporting capabilities and ambient stability of organic semiconductors. The methyl group can enhance the solubility of the resulting polymers, which is crucial for solution-based processing and device fabrication.

The table below outlines the potential influence of each substituent on key properties relevant to materials science.

PropertyPotential Influence of Substituents
Electron Affinity The electron-withdrawing fluorine atom is expected to increase electron affinity, potentially making the material a better electron transporter (n-type semiconductor).
Ionization Potential The fluorine atom generally lowers the HOMO level, increasing the ionization potential and improving stability against oxidation.
Solubility The 3-methyl group can disrupt intermolecular packing and increase the solubility of larger oligomers or polymers in organic solvents.
Molecular Packing The interplay between the fluorine and methyl groups can influence the solid-state packing (e.g., π-stacking), which is critical for charge transport in thin films.
Polymerization The 7-bromo position serves as a reliable handle for metal-catalyzed polycondensation reactions to form conjugated polymers.

Through judicious synthetic design, this compound could be incorporated into novel materials with tailored electronic and physical properties for next-generation organic electronic devices.

Q & A

Q. How is the molecular structure of 7-bromo-5-fluoro-3-methyl-1-benzofuran determined experimentally?

The structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . For example, studies on analogous bromo-fluoro-methyl benzofurans reveal bond angles (e.g., C–Br distances of ~1.89–1.92 Å) and torsion angles (e.g., S–C–C–Br configurations) critical for understanding steric and electronic interactions . Key metrics include unit cell parameters (e.g., triclinic symmetry with α = 106.567°, β = 92.634°, γ = 109.526°) and hydrogen bonding networks, which stabilize the crystal lattice .

Q. What synthetic routes are used to prepare this compound derivatives?

A common method involves oxidative sulfinylation of precursor sulfides. For example, 5-bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfanyl-1-benzofuran is treated with 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate, 2:1 v/v) . Yield optimization (e.g., 56%) requires precise stoichiometry and temperature control.

Q. What safety protocols are essential for handling this compound?

Refer to Safety Data Sheets (SDS) for halogenated benzofurans:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in cool, ventilated areas away from oxidizers.
  • In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do substituents at the C-2 and C-3 positions influence the compound’s pharmacological activity?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Br, -F) enhance antitumor activity by modulating electronic density. For instance, fluorophenyl substituents at C-2 improve binding to kinase targets, while methylsulfinyl groups at C-3 increase solubility and bioavailability . Comparative assays against 40+ cancer cell lines (e.g., HL-60 leukemia) reveal IC50 values in nanomolar ranges .

Q. What contradictions exist in crystallographic data for halogenated benzofurans?

Discrepancies arise in halogen bonding interactions :

  • In some derivatives, Br···O interactions dominate (e.g., 3.42 Å in 5-bromo-7-methyl-3-methylsulfinyl derivatives), while others prioritize π-π stacking .
  • Computational modeling (e.g., DFT) is recommended to resolve conflicts between experimental and theoretical bond lengths .

Q. How can in vitro assays be designed to evaluate this compound’s anticancer potential?

Use cell viability assays (e.g., MTT) with the following parameters:

  • Dose range: 1–100 µM, tested on adherent cancer cell lines (e.g., A549 lung carcinoma).
  • Controls: Cisplatin (positive control) and DMSO vehicle.
  • Endpoints: Apoptosis markers (caspase-3 activation) and cell cycle arrest (flow cytometry) .

Q. What analytical techniques validate synthetic purity and stability?

  • HPLC-MS : Monitor retention times and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 367.23).
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 200°C) .

Methodological Recommendations

  • For SAR optimization , prioritize substitutions at C-2 (aryl groups) and C-3 (sulfinyl/methyl) to balance potency and toxicity .
  • Address crystallographic contradictions by combining SC-XRD with Hirshfeld surface analysis to map non-covalent interactions .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like topoisomerase II .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.